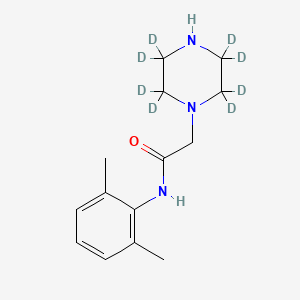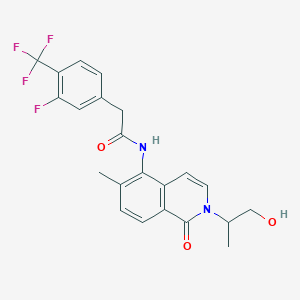
P2X7 receptor antagonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P2X7 receptor antagonist-1 is a compound that specifically inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . Due to its significant role in these processes, this compound has garnered attention for its potential therapeutic applications in treating diseases associated with inflammation and immune dysregulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form this compound.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
P2X7 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
科学的研究の応用
P2X7 receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neuropathic pain, and cancer
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
作用機序
P2X7 receptor antagonist-1 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This inhibition prevents the downstream signaling pathways associated with the receptor, including the release of pro-inflammatory cytokines, cell swelling, and apoptosis. The compound specifically targets the allosteric site of the receptor, making it a negative allosteric modulator .
類似化合物との比較
P2X7 receptor antagonist-1 is compared with other similar compounds, such as:
A-804598: A potent P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: Another P2X7 receptor antagonist with high selectivity and potency.
AZ10606120: Known for its effectiveness in blocking P2X7 receptor activity.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C22H20F4N2O3 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-N-[2-(1-hydroxypropan-2-yl)-6-methyl-1-oxoisoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30) |
InChIキー |
JECILOFRRYCNDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



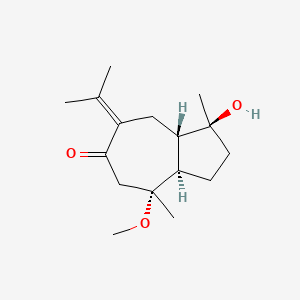


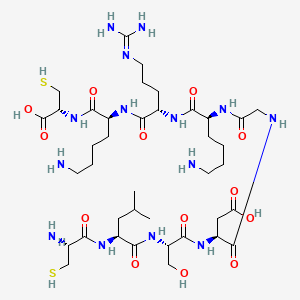

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
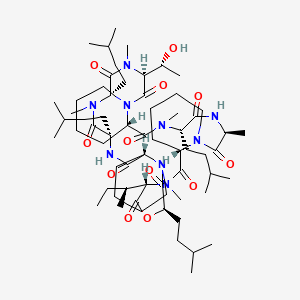
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
